Molecular Weight and Hydrogen Bonding Capacity Differentiate Carboxylic Acid from Amide Analog
Compared to its direct amide derivative, octahydro-3aH-indene-3a-carboxamide (CAS 84557-01-7), the target carboxylic acid has a higher molecular weight and distinct hydrogen bonding capacity. The carboxylic acid provides a stronger hydrogen bond donor and a second hydrogen bond acceptor, which can critically influence target binding and pharmacokinetics .
| Evidence Dimension | Molecular Weight and Functional Group |
|---|---|
| Target Compound Data | 168.23 g/mol; Carboxylic acid (-COOH) |
| Comparator Or Baseline | Octahydro-3aH-indene-3a-carboxamide (84557-01-7): 167.25 g/mol; Amide (-CONH2) |
| Quantified Difference | Molecular weight: 0.98 g/mol difference; Functional group: -COOH vs -CONH2 |
| Conditions | Calculated molecular weights based on elemental composition (C10H16O2 vs C10H17NO). |
Why This Matters
The specific functional group dictates key properties like solubility, metabolic stability, and the ability to form critical interactions with biological targets, making direct substitution detrimental to experimental outcomes.
